molecular formula C7H5BrClNO2 B1289807 2-Amino-5-bromo-4-chlorobenzoic acid CAS No. 50419-88-0

2-Amino-5-bromo-4-chlorobenzoic acid

Cat. No. B1289807
Key on ui cas rn: 50419-88-0
M. Wt: 250.48 g/mol
InChI Key: TUDNMLBIHIWVJM-UHFFFAOYSA-N
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Patent
US08530486B2

Procedure details

Prepared according to general method C from 2-amino-5-bromo-4-chlorobenzoic acid (987 mg) and urea (2.36 g). Yield: 1.00 g (92%) of a solid. 1H-NMR (DMSO-δ6) δ (ppm) 8.01 (s, 1H), 7.36 (s, 1H).
Quantity
987 mg
Type
reactant
Reaction Step One
Name
Quantity
2.36 g
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[C:9]([Cl:11])[C:8]([Br:12])=[CH:7][C:3]=1[C:4](O)=[O:5].[NH2:13][C:14](N)=[O:15]>>[Br:12][C:8]1[CH:7]=[C:3]2[C:2](=[CH:10][C:9]=1[Cl:11])[NH:1][C:14](=[O:15])[NH:13][C:4]2=[O:5]

Inputs

Step One
Name
Quantity
987 mg
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C(=C1)Cl)Br
Step Two
Name
Quantity
2.36 g
Type
reactant
Smiles
NC(=O)N
Step Three
Name
solid
Quantity
1 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
Smiles
BrC=1C=C2C(NC(NC2=CC1Cl)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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